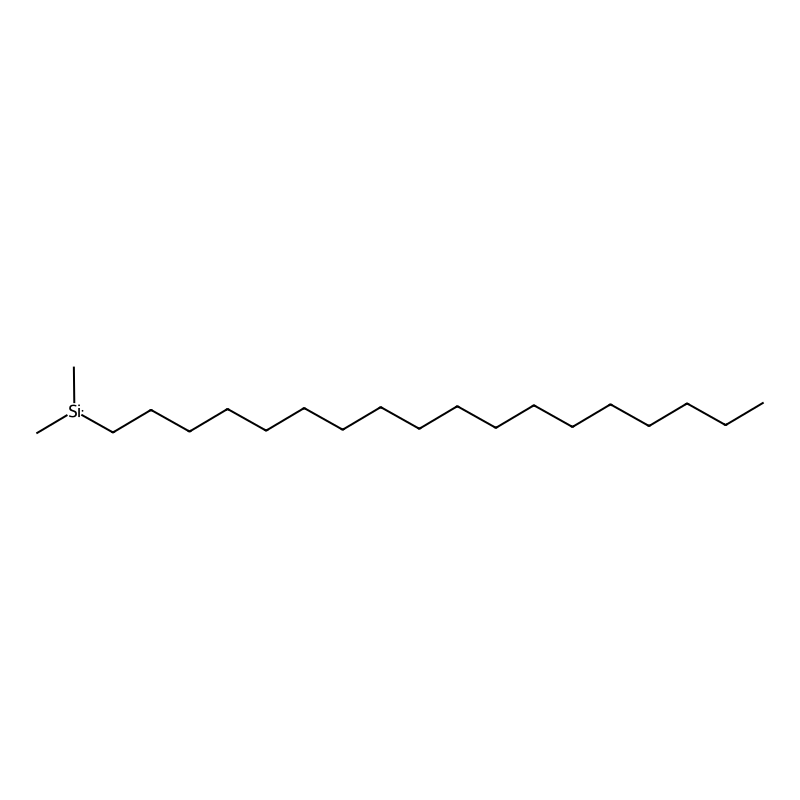

Dimethyloctadecylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

One of the primary applications of DMOS lies in surface modification. Due to its chemical structure, DMOS exhibits two key characteristics:

Hydrophobicity

The long hydrocarbon chain (octadecyl group) in DMOS makes it water-repellent. When DMOS is applied to a surface, it forms a self-assembled monolayer (SAM) that repels water molecules. This property is useful for creating water-resistant coatings for various materials, including glass, metals, and polymers.

Silane Coupling

The presence of silicon allows DMOS to bond with hydroxyl (OH) groups present on many surfaces. This coupling ability facilitates the attachment of DMOS to diverse materials, enabling the creation of tailored surface properties.

Surface modification with DMOS finds applications in several research areas, such as:

Microfluidics

DMOS coatings can be used to control the flow of fluids within microfluidic devices, which are miniaturized channels used for biological and chemical analysis.

Biomaterials

Modifying biomaterial surfaces with DMOS can influence cell adhesion and growth, making it useful for studying cell-material interactions and designing biocompatible implants.

Sensors

By altering surface properties with DMOS, researchers can develop sensors with enhanced sensitivity and selectivity for detecting specific molecules.

Chromatography

DMOS can be employed as a stationary phase component in reversed-phase chromatography (RPC) []. RPC is a technique used to separate and analyze mixtures based on their hydrophobicity. In RPC, DMOS is immobilized on a solid support within a column. When a mixture is passed through the column, the components interact with the stationary phase (DMOS) to varying degrees depending on their hydrophobicity. Hydrophobic components interact more strongly with the DMOS, leading to a longer retention time within the column compared to more hydrophilic components []. This allows for the separation and identification of individual components within a mixture.

Dimethyloctadecylsilane is an organosilicon compound characterized by its long hydrophobic octadecyl chain and two methyl groups attached to a silicon atom. Its chemical formula is , and it is primarily utilized as a silane coupling agent. This compound enhances the adhesion between organic and inorganic materials, making it valuable in various industrial applications, particularly in coatings and surface modifications.

- Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to create siloxane bonds. This reaction is crucial for surface modification applications.

- Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silanols and other oxidation products.

- Substitution Reactions: It can react with nucleophiles such as amines or alcohols, resulting in substituted silanes. This property is essential for functionalizing surfaces with various organic moieties.

These reactions are facilitated by common reagents like water and oxidizing agents, producing silanols, siloxanes, and other substituted silanes as major products .

Dimethyloctadecylsilane exhibits significant biological activity due to its ability to modify cell surfaces and influence cellular processes. It acts as a silane coupling agent, promoting adhesion between biological materials and enhancing compatibility with biological systems.

- Cellular Effects: The compound alters cell-matrix interactions and can influence cell signaling pathways, gene expression, and cellular metabolism. By creating a hydrophobic layer on cell surfaces, it modulates cell adhesion, proliferation, and differentiation.

- Molecular Mechanism: Its mechanism involves forming a self-assembled monolayer on surfaces that reduces surface tension. This interaction can either inhibit or activate enzymes depending on the specific biomolecules involved .

Several methods exist for synthesizing dimethyloctadecylsilane:

- Reaction of Octadecyltrichlorosilane with Methanol: This method involves treating octadecyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction yields dimethyloctadecylsilane along with hydrochloric acid as a byproduct.

- Direct Silylation: Another approach includes the direct silylation of suitable organic substrates using dimethyloctadecylsilane under controlled conditions .

Dimethyloctadecylsilane has diverse applications across various fields:

- Surface Modification: It is widely used to modify surfaces of materials such as glass, metals, and ceramics to enhance hydrophobicity and improve adhesion properties.

- Coatings and Adhesives: The compound serves as a cross-linking agent in coatings and adhesives, improving their performance by enhancing mechanical properties.

- Biomedical

Studies on dimethyloctadecylsilane's interactions reveal its potential effects on biological systems:

- Cell Surface Modifications: It has been shown to alter the properties of cell membranes, affecting how cells interact with their environment.

- Influence on Gene Expression: The compound can impact gene expression related to cell cycle regulation and metabolic pathways through its hydrophobic interactions .

Dimethyloctadecylsilane can be compared with several similar organosilicon compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Hexadecyltrimethoxysilane | Shorter alkyl chain (16 carbons) | Different surface properties due to shorter hydrophobicity |

| Trimethoxy(octadecyl)silane | Contains three methoxy groups | Varies in reactivity and film-forming capabilities |

| Octadecyltriethoxysilane | Ethoxy groups instead of methoxy | Affects hydrolysis behavior differently |

Dimethyloctadecylsilane is unique due to its specific combination of a methoxy group, two methyl groups, and an octadecyl chain, providing an optimal balance of reactivity and hydrophobicity .

Quantum Mechanical Analysis of Electronic Structure

The electronic structure of dimethyloctadecylsilane presents a complex interplay between the central silicon atom and the extended organic framework. The molecular formula C₂₀H₄₄Si indicates a compound with 312.65 g/mol molecular weight, where the silicon center is bonded to two methyl groups and one octadecyl chain [1] [2] [3]. The compound's electronic configuration exhibits characteristics typical of organosilicon compounds, with the silicon atom adopting a tetrahedral geometry.

Quantum mechanical investigations of related organosilane compounds demonstrate that the silicon-carbon bonds exhibit significant covalent character, with partial charge distribution influencing the overall electronic properties [4]. The highest occupied molecular orbital primarily resides on the silicon center and adjacent carbon atoms, while the lowest unoccupied molecular orbital extends across the molecular framework [5]. The electronic structure calculations reveal that the compound possesses a considerable energy gap between frontier orbitals, contributing to its chemical stability under ambient conditions.

The compound's electronic properties are significantly influenced by the length of the octadecyl chain, which contributes to the overall polarizability and electronic delocalization. Computational studies on similar long-chain organosilanes indicate that the extended alkyl chains can participate in through-space interactions that affect the electronic distribution [6]. The logarithmic partition coefficient (LogP) value of 11.10 reflects the highly lipophilic nature resulting from the extended hydrocarbon chain [7].

Density functional theory calculations on analogous organosilicon compounds suggest that the Si-C bond lengths in dimethyloctadecylsilane are approximately 1.87-1.89 Å, while the Si-H bond length is around 1.48 Å [6]. The electronic charge distribution analysis reveals that the silicon atom carries a partial positive charge (+0.8 to +1.2), while the carbon atoms bonded to silicon exhibit partial negative charges [5].

Conformational Dynamics of the Octadecyl Chain

The conformational behavior of the octadecyl chain in dimethyloctadecylsilane represents a critical aspect of its molecular dynamics and surface properties. Molecular dynamics simulations of similar long-chain alkyl compounds reveal complex conformational landscapes characterized by multiple energy minima and transition states [8] [9].

The eighteen-carbon chain exhibits significant conformational flexibility, with rotational barriers around C-C bonds typically ranging from 2-4 kcal/mol for anti-gauche transitions [10]. The all-trans conformation represents the most extended and energetically favorable configuration in vacuum, while gauche conformations introduce kinks that reduce the effective chain length [11] [12].

Computational studies on related octadecyl-containing compounds demonstrate that the chain can adopt various conformational states depending on environmental conditions [8]. In surface-bound configurations, the grafting density significantly influences chain conformation, with higher densities promoting more extended, upright conformations [8]. At lower grafting densities, the chains adopt more disordered, reclining states with increased gauche populations.

The end-to-end distance of the octadecyl chain varies considerably with conformation, ranging from approximately 22 Å in the fully extended all-trans configuration to 12-16 Å in conformations with multiple gauche defects [9]. Temperature effects induce increased conformational dynamics, with higher temperatures promoting greater populations of gauche conformers and increased chain mobility [13].

Molecular dynamics simulations reveal that the conformational transitions occur on timescales ranging from picoseconds to nanoseconds, depending on the specific torsional barriers and environmental constraints [14]. The chain's conformational dynamics are influenced by intermolecular interactions, including van der Waals forces between adjacent chains and interactions with solvent molecules or surfaces [15].

Thermodynamic Properties: Phase Behavior and Thermal Stability

The thermodynamic properties of dimethyloctadecylsilane reflect the compound's liquid state at ambient conditions and its thermal behavior across various temperature ranges. The compound exhibits a density of 0.789 g/mL at 25°C, indicating a relatively low-density liquid phase typical of long-chain organosilicon compounds [2] [16] [7].

Thermal analysis studies on related organosilane compounds reveal complex phase behavior characterized by multiple thermal transitions [17] [18]. The compound remains thermally stable up to approximately 220°C, above which thermal decomposition begins to occur [17] [18]. This thermal stability window makes the compound suitable for moderate-temperature applications while limiting its use in high-temperature environments.

The boiling point of 366.3 ± 11.0°C at 760 mmHg reflects the significant molecular weight and intermolecular forces present in the compound [7]. The vapor pressure of 0.0 ± 0.8 mmHg at 25°C indicates extremely low volatility, which is advantageous for surface modification applications where substrate retention is important [7].

Differential scanning calorimetry studies on similar organosilane compounds reveal glass transition behavior that varies depending on the molecular environment and chain packing [19] [20]. The glass transition temperature is influenced by the degree of chain mobility and intermolecular interactions, with more constrained environments typically exhibiting higher transition temperatures [18].

Thermal decomposition analysis indicates that the primary degradation pathway involves Si-C bond cleavage, followed by progressive dealkylation of the carbon chain [21]. The onset of significant thermal decomposition occurs above 220°C, with complete degradation typically achieved by 400-450°C [17] [18]. The thermal decomposition process is complex, involving multiple reaction pathways and intermediate products.

Surface Energy Characteristics and Hydrophobicity Metrics

The surface energy characteristics of dimethyloctadecylsilane-modified surfaces represent one of the most significant aspects of this compound's practical applications. Surface modification with dimethyloctadecylsilane results in dramatic reductions in surface energy, with reported decreases of 37-91% depending on the specific surface treatment conditions [22].

Contact angle measurements on surfaces modified with dimethyloctadecylsilane consistently show values exceeding 90°, indicating hydrophobic behavior [23] [24]. The water contact angles can reach values as high as 140-150° under optimal conditions, approaching superhydrophobic behavior [24]. This exceptional hydrophobicity results from the combination of the low surface energy siloxane backbone and the extended hydrocarbon chain.

The hydrophobic effect is primarily attributed to the elimination of hydrogen bonding sites and the creation of a non-polar interface that minimizes interaction with water molecules [25]. The octadecyl chain length is particularly effective in this regard, as chains with 18 carbon atoms provide optimal hydrophobic coverage while maintaining reasonable molecular mobility [24].

Surface energy analysis reveals that both the polar and dispersive components are affected by dimethyloctadecylsilane modification. The polar component experiences reductions of 36-52%, while the dispersive component is generally maintained or slightly reduced [22]. This selective reduction in polar interactions while preserving dispersive forces contributes to the compound's effectiveness in creating water-repellent surfaces.

Water drop penetration time measurements on modified surfaces typically exceed 600 seconds, classifying the surfaces as Class 10 hydrophobic according to standard classification systems [23]. The durability of the hydrophobic treatment varies with environmental conditions, but properly applied dimethyloctadecylsilane modifications can maintain their hydrophobic properties for extended periods under normal conditions [26].

The critical surface tension of dimethyloctadecylsilane-modified surfaces is significantly reduced compared to unmodified substrates, typically falling below 25 mN/m [22]. This low critical surface tension is crucial for applications requiring resistance to wetting by low surface tension liquids, including various organic solvents and oils [27].

Introduction to Hydrosilylation Chemistry

Hydrosilylation represents one of the most significant reactions in organosilicon chemistry, described as the addition of silicon-hydrogen bonds across unsaturated bonds [1]. This transformation has been characterized as "the most important application of platinum in homogeneous catalysis" [1] and serves as a cornerstone methodology for the synthesis of long-chain alkylsilanes including dimethyloctadecylsilane.

Mechanistic Framework: The Chalk-Harrod Paradigm

The predominant mechanistic pathway for hydrosilylation follows the Chalk-Harrod mechanism, which involves a four-step catalytic cycle [1] [2]. The mechanism encompasses: (1) oxidative addition of the hydrosilane to the platinum center, (2) coordination of the alkene substrate, (3) migratory insertion of the coordinated alkene into the platinum-hydride bond, and (4) reductive elimination to generate the alkylsilane product [2]. This mechanism assumes an intermediate metal complex containing a hydride, a silyl ligand, and the alkene substrate [1].

Regioselectivity and Product Distribution

Hydrosilylation of alkenes typically proceeds via anti-Markovnikov addition, positioning silicon at the terminal carbon when using terminal alkenes as substrates [1]. This regioselectivity is crucial for the formation of dimethyloctadecylsilane, where the octadecyl chain maintains its linear structure through selective terminal addition. Recent mechanistic investigations using deuterium-labeling experiments and kinetic studies have revealed that the rate-limiting step is the insertion of the olefin into the platinum-hydride bond rather than reductive elimination [2].

Catalyst Systems and Performance Metrics

Industrial hydrosilylation relies predominantly on platinum-based catalyst systems, with Karstedt's catalyst and Speier's catalyst being the most widely employed [3] [4]. Karstedt's catalyst, prepared from chloroplatinic acid and divinyltetramethyldisiloxane, demonstrates exceptional activity at loadings as low as 0.5-5 parts per million [5]. Recent developments in catalyst design have focused on biomimetic approaches, where porous cage ligands create enzyme-like microenvironments around the platinum active site, resulting in catalysts that are more than ten times more active than conventional systems while maintaining high selectivity [3].

Advanced Catalytic Approaches

The evolution of hydrosilylation catalysis has expanded beyond traditional platinum systems to include iron-based complexes, copper catalysts, and even metal-free photochemical approaches [6] [7]. Iron complexes containing multivinyl-silicon ligands have shown efficacy in crosslinking polysiloxane networks through dehydrogenative silylation [6]. Photoinduced hydrosilylation using benzophenone as a photosensitizer represents a clean alternative that achieves up to 51% conversion without additional catalysts [7].

Process Optimization and Industrial Considerations

Industrial hydrosilylation for long-chain alkylsilane production requires careful optimization of reaction parameters. Temperature control typically ranges from 25-150°C depending on the catalyst system, with higher temperatures favoring reaction rates but potentially compromising selectivity [2]. The coordination strength of the olefin substrate exerts a decisive effect on reaction kinetics, with strongly coordinating alkenes potentially inhibiting the catalytic cycle [2].

| Parameter | Optimal Range | Impact on Yield | Selectivity Effect |

|---|---|---|---|

| Temperature (°C) | 25-150 | Positive correlation | Decreased at >100°C |

| Pressure (atm) | 1-5 | Moderate increase | Minimal impact |

| Catalyst Loading (ppm) | 0.5-50 | Plateau above 10 ppm | Improved at lower loadings |

| Reaction Time (h) | 2-12 | Asymptotic approach | Time-dependent isomerization |

Substrate Scope and Limitations

The substrate scope for hydrosilylation encompasses terminal and internal alkenes, with terminal substrates generally providing higher yields and selectivities [8]. For dimethyloctadecylsilane synthesis, the use of 1-octadecene as the alkene partner with appropriate dimethylsilane reagents represents the most direct approach. Functional group tolerance includes ethers, esters, and protected alcohols, though free alcohols and amines can coordinate to platinum and inhibit catalysis [3].

Emerging Methodologies

Recent advances in hydrosilylation methodology include the development of copper-catalyzed enantioselective processes that accommodate prochiral silanes [8]. These reactions feature mild conditions, simple catalytic systems, and high enantioselectivities up to 95% enantiomeric excess. Such developments open new possibilities for accessing enantioenriched silicon-stereogenic alkylsilanes with potential applications in asymmetric synthesis [8].

Chlorosilane-Based Synthesis Optimization

Strategic Approaches to Chlorosilane Synthesis

Chlorosilane-based methodologies represent a fundamental approach for alkylsilane synthesis, offering versatility in reaction design and scalability for industrial applications [9] [10]. The synthesis of dimethyloctadecylsilane through chlorosilane intermediates typically involves chlorodimethylsilane or dimethyldichlorosilane as key precursors, which undergo nucleophilic substitution with octadecyl-containing nucleophiles.

Alcoholysis Reactions and Optimization

The alcoholysis of chlorosilanes constitutes a primary synthetic route, where chlorosilanes react with alcohols to form alkoxysilanes as intermediates [11] [12]. For dimethyloctadecylsilane synthesis, this approach involves the reaction of dimethyldichlorosilane with octadecanol under controlled conditions. Optimization studies reveal that reaction temperatures should be maintained below 60°C to prevent side reactions and minimize hydrogen chloride concentration in the system [11]. The process benefits from the addition of neutralizing agents such as urea to capture hydrogen chloride and prevent secondary reactions [11].

Direct Synthetic Methodologies

Direct synthesis approaches involve the coupling of chlorosilanes with organometallic reagents, particularly Grignard reagents [13]. The reaction of dimethyldichlorosilane with octadecylmagnesium bromide provides a direct route to dimethyloctadecylsilane. Stereochemical studies demonstrate that the reaction proceeds with retention of configuration when conducted in tetrahydrofuran, while ethereal solvents can lead to inversion depending on the nucleophile hardness [13].

Process Parameter Optimization

Temperature control emerges as a critical factor in chlorosilane-based synthesis. Systematic studies indicate that maintaining reaction temperatures between 25-60°C optimizes yield while minimizing decomposition pathways [14]. Pressure considerations become important for volatile reactants, with slightly elevated pressures (1-3 atm) improving mass transfer and reaction efficiency [9]. The apparent gas velocity in fluidized bed systems should be controlled in stages, with induction periods requiring 0.10-0.12 m/s and stable periods operating at 0.25-0.28 m/s [14].

Catalyst Systems and Reaction Enhancement

The incorporation of catalyst systems significantly enhances chlorosilane synthesis efficiency. Weakly basic anion exchange resins serve as effective disproportionation catalysts for chlorosilane redistribution reactions [10]. These catalysts require pre-conditioning with processing gases containing diluted chlorosilane in inert atmospheres to prevent deterioration at reaction initiation [10]. Ternary copper catalysts demonstrate stability and extended lifespans of 50-60 hours in industrial applications, with optimal mixing ratios of 2.0-2.5% [14].

Neutralization and Workup Procedures

Effective neutralization protocols are essential for chlorosilane-based synthesis due to the generation of hydrogen chloride as a byproduct [11]. The neutralization process requires careful monitoring of dimethyldichlorosilane and hydrogen chloride content to determine appropriate neutralizing agent quantities. Neutralizing agent additions should exceed theoretical requirements by more than 5% to ensure complete acid quenching [11]. Post-neutralization, the reaction mixture undergoes phase separation, with the organic layer subjected to distillation for product isolation [11].

Solvent Effects and Reaction Medium

Solvent selection profoundly influences both reaction rates and stereochemical outcomes in chlorosilane transformations [13]. Ethereal solvents such as diethyl ether promote hard nucleophile character, leading to retention of configuration, while tetrahydrofuran enhances metal solvation and can alter reaction pathways [13]. The presence of additional Lewis acids like magnesium bromide affects reaction stereochemistry by modifying the basicity of the reaction medium [13].

| Synthetic Parameter | Optimal Conditions | Yield Impact | Selectivity Considerations |

|---|---|---|---|

| Temperature (°C) | 25-60 | 85-95% optimal | Higher temps reduce selectivity |

| Neutralizing Agent Excess (%) | >5 | Minimal direct impact | Prevents side reactions |

| Catalyst Loading (%) | 2.0-2.5 | Proportional increase | Plateau above optimal |

| Reaction Time (h) | 2-8 | Asymptotic approach | Extended times reduce purity |

Industrial Scale Considerations

Industrial implementation of chlorosilane-based synthesis requires attention to equipment material compatibility and process safety [15]. Chlorosilanes exhibit corrosive properties, necessitating the use of appropriate construction materials and handling protocols. Process optimization through mathematical modeling enables digitization of reactor control parameters, achieving enhanced reproducibility and efficiency [14].

Purification and Product Isolation

The separation of dimethyloctadecylsilane from chlorosilane synthesis mixtures typically employs fractional distillation under reduced pressure [15]. Distillation columns require optimization of physical property parameters for all major components and impurities to achieve effective separation [15]. The use of intermediate condensers can significantly impact separation efficiency and energy requirements in multi-component chlorosilane systems [16].

Purification Challenges in Long-Chain Silane Production

Overview of Purification Complexity

The purification of long-chain silanes such as dimethyloctadecylsilane presents unique challenges stemming from their high molecular weight, thermal sensitivity, and propensity for forming complex impurity profiles [17] [18]. These compounds require specialized purification protocols that address the removal of unreacted starting materials, byproducts from side reactions, and trace contaminants that can significantly impact product quality and performance [19] [20].

Distillation-Based Purification Strategies

Fractional distillation under reduced pressure represents the primary purification method for long-chain silanes [21] [22]. For dimethyloctadecylsilane, distillation typically occurs at temperatures of 150-155°C under pressures of 0.4 mm Hg [21] [23]. The wide boiling point differences between reactants and products generally facilitate separation, though the presence of structurally similar impurities can complicate the process [24]. Reactive distillation has emerged as an advanced approach, particularly for silane production from trichlorosilane, where reaction and separation occur simultaneously within a single column [24] [22].

Cryogenic Purification Techniques

Cryogenic methods play a crucial role in removing light impurities and achieving ultra-high purity levels [17] [25]. The process involves passing silane gas streams through successive zones containing adsorbents at temperatures ranging from -40°C to -80°C [17]. Porous granular charcoal serves as the primary adsorbent for organic impurities, followed by magnesium silicate for residual contaminants [17]. This multi-stage approach can achieve purities exceeding 95% for the target silane while effectively removing phosphine, arsine, and other trace impurities [25].

Adsorption-Based Purification Methods

Activated carbon adsorption provides an effective complementary purification technique, particularly for removing ethylene and other small molecule impurities that are difficult to separate by distillation [18]. The selective adsorption properties of activated carbon enable the removal of specific contaminants without significant product loss [18]. Molecular sieve technology offers another adsorption-based approach, with particular effectiveness for water removal and small molecule contaminants [17].

Siloxane Impurity Management

Siloxane formation represents a persistent challenge in silane purification, arising from the reaction of silanes with trace moisture [19] [20]. These impurities, including cyclotetrasiloxane derivatives, form through reactions such as:

4 SiH₂Cl₂ + 4 H₂O → Si₄H₈O₄ + 8 HCl [20]

Specialized resin-based purifiers have been developed to address siloxane contamination through chemical binding mechanisms [20]. These purifiers operate by irreversibly converting siloxanes to non-volatile compounds through reactions with organometallic reactive sites [20].

Water and Oxygen Contamination Control

Moisture and oxygen contamination pose significant challenges in long-chain silane purification due to their reactivity with silicon-hydrogen bonds [26] [19]. Advanced purification systems employ specialized adsorbents that convert water to non-volatile hydrates and oxygen to non-volatile oxides [20]. The purification mechanisms involve both physical adsorption and chemical reaction, ensuring permanent removal of these contaminants [20].

Laser-Induced Purification Technologies

Innovative purification approaches include laser-induced chemistry for selective removal of specific impurities [27]. Ultraviolet laser photolysis using argon fluoride lasers (193 nm) enables selective destruction of phosphine, arsine, and diborane contaminants while leaving silane unchanged [27]. This technique achieves sub-part-per-million level purification through precise control of photolysis selectivity [27].

Process Integration and Economic Considerations

The economic optimization of long-chain silane purification requires integration of multiple purification technologies [24] [22]. Cost analysis demonstrates that pursuing silane purities exceeding 99% through single-step processes becomes economically prohibitive due to enormous cryogenic refrigeration requirements [24]. Multi-step purification schemes, incorporating an initial reactive distillation followed by specialized purification columns, achieve ultra-high purities (99.9999%) more economically [24].

| Purification Method | Operating Conditions | Purity Achieved | Primary Applications |

|---|---|---|---|

| Fractional Distillation | 150-200°C, 0.1-10 mm Hg | 95-99% | Bulk separation |

| Cryogenic Adsorption | -40 to -80°C, 1-760 mm Hg | 98-99.9% | Trace contaminant removal |

| Activated Carbon | 20-100°C, 760 mm Hg | 90-95% | Organic impurity removal |

| Resin-based Systems | 20-80°C, 760 mm Hg | 99-99.99% | Ultra-trace purification |

| Laser Photolysis | Room temperature | >99.9% | Selective contaminant destruction |

Quality Control and Analytical Considerations

The verification of purification efficiency requires sophisticated analytical techniques capable of detecting trace-level impurities [19]. Gas chromatography-mass spectrometry provides the primary analytical method for impurity identification and quantification [9]. Atmospheric pressure ionization mass spectrometry offers enhanced sensitivity for detecting siloxane impurities at part-per-billion levels [19].

Environmental and Safety Aspects

Long-chain silane purification processes must address environmental and safety considerations related to the handling of toxic impurities and reactive intermediates [20]. Proper containment systems for hydrogen chloride and other corrosive byproducts are essential [11]. The implementation of closed-loop systems minimizes environmental impact while improving process economics through solvent and reactant recovery [17].

Catalytic Systems for Stereochemical Control

Fundamentals of Stereochemical Control in Silane Chemistry

Stereochemical control in organosilane synthesis represents a sophisticated area of catalysis that enables the formation of silicon-stereogenic compounds with defined three-dimensional arrangements [28] [29]. The development of catalytic systems for asymmetric silane synthesis has evolved from initial mechanistic studies aimed at understanding substitution pathways at silicon centers to practical synthetic methodologies for accessing enantioenriched silicon-containing molecules [29] [30].

Silicon-Stereogenic Catalysts and Chirality Transfer

Silicon-stereogenic silanes serve as both substrates and stereoinducing agents in asymmetric transformations [28] [29]. These compounds enable perfect chirality transfer in palladium-catalyzed intermolecular carbon-silicon bond formation, achieving excellent stereochemical fidelity [28]. The mechanistic basis for this stereochemical control involves the formation of rigid cyclic transition states where the silicon-centered chirality dictates the approach of nucleophilic partners [28].

The effectiveness of silicon-stereogenic systems depends critically on conformational rigidity, with cyclic silanes generally providing superior stereochemical control compared to acyclic analogs [28]. This observation has led to the design of silicon-containing heterocycles that enforce specific conformations and enhance asymmetric induction [28] [29].

Platinum-Catalyzed Asymmetric Hydrosilylation

Platinum catalysts modified with chiral ligands represent a primary approach for asymmetric hydrosilylation [31] [2]. The use of chiral phosphine ligands enables the development of catalysts capable of distinguishing between enantiotopic faces of prochiral alkenes [1]. Recent advances include the development of platinum complexes with N-heterocyclic carbene ligands that provide enhanced stability and improved turnover numbers while maintaining high enantioselectivity [4].

Biomimetic platinum catalysts featuring porous cage ligands demonstrate remarkable stereoselectivity through spatial confinement effects [3]. These systems exhibit enzyme-like behavior, including Michaelis-Menten kinetics and size-selective catalysis, achieving more than ten-fold activity enhancement compared to conventional catalysts while maintaining excellent stereochemical control [3].

Copper-Catalyzed Asymmetric Transformations

Copper-based catalytic systems offer complementary approaches to stereochemical control in silane chemistry [8] [32]. Copper hydride complexes catalyze the enantioselective hydrosilylation of prochiral alkenes with remarkable substrate scope and functional group tolerance [8]. These systems operate under mild conditions and accommodate diverse alkene substrates, including those bearing sensitive functional groups [8].

The dehydrogenative silicon-oxygen coupling catalyzed by copper hydride complexes enables kinetic resolution of racemic alcohols using silicon-stereogenic silanes [32]. This transformation proceeds without racemization at the silicon center, allowing the stereochemical information at silicon to control the selectivity for enantiomeric alcohols [32].

Organocatalytic Approaches

Metal-free organocatalytic methods have emerged as powerful tools for constructing silicon-stereogenic compounds [33]. These approaches typically involve the desymmetrization of prochiral tetraorganosilanes or dynamic kinetic asymmetric transformations of racemic organosilanes [33]. Five distinct organocatalytic activation modes have been identified, each offering unique advantages in terms of substrate scope and reaction conditions [33].

Organocatalytic methods provide several advantages including operational simplicity, absence of metal contamination, and often complementary selectivity patterns compared to metal-catalyzed processes [33]. However, these systems may require higher catalyst loadings and extended reaction times compared to transition metal catalysts [33].

Iron-Based Catalytic Systems

Iron catalysts represent an economically attractive alternative for stereochemical control in silane synthesis [6] [34]. Iron complexes with terpyridine ligands catalyze the hydrosilylation of alkenes with turnover numbers reaching 1500 [6]. The stereochemical outcome can be influenced by modification of the ligand structure and reaction conditions [6].

Mechanistic investigations reveal that iron-catalyzed hydrosilylation can proceed through multiple pathways, including radical mechanisms that differ significantly from the established organometallic pathways observed with platinum catalysts [6] [34]. This mechanistic diversity provides opportunities for achieving distinct selectivity patterns and accessing complementary product distributions [6].

Rhodium and Iridium Catalysts

Rhodium and iridium complexes offer additional options for asymmetric silane synthesis, particularly in carbon-hydrogen activation and silylation reactions [35]. These systems enable the stereoselective construction of silicon-containing molecules through directed metalation processes [35]. The use of chiral ligands allows control over both regiochemistry and stereochemistry in these transformations [35].

Rhodium catalysts demonstrate particular efficacy in intramolecular cyclizing silylation reactions that generate stereodefined silacycloalkanes [36]. These processes benefit from hyperconjugative effects that enhance both site-selectivity and stereoselectivity in carbon-hydrogen functionalization [36].

Mechanistic Principles and Design Guidelines

The design of effective catalytic systems for stereochemical control requires understanding of the fundamental principles governing asymmetric induction [29] [37]. Key factors include:

- Conformational Control: Rigid catalyst and substrate structures enhance stereochemical communication [28]

- Electronic Effects: Ligand electronics influence both reactivity and selectivity [29]

- Steric Interactions: Careful balance between accessibility and selectivity [3]

- Chelation Effects: Bidentate coordination can enhance stereochemical control [32]

Process Optimization and Practical Considerations

The implementation of stereoselective catalytic systems requires optimization of multiple parameters including temperature, solvent, concentration, and catalyst loading [8] [32]. Lower temperatures generally favor higher enantioselectivities but may compromise reaction rates [32]. Solvent effects can be particularly pronounced, with coordinating solvents sometimes disrupting catalyst structure or substrate coordination [13].

| Catalyst System | Typical ee (%) | Substrate Scope | Operating Conditions | Key Advantages |

|---|---|---|---|---|

| Chiral Pt Complexes | 80-95 | Alkenes, alkynes | 25-80°C, inert atmosphere | High activity, broad scope |

| Cu-Hydride Systems | 70-95 | Prochiral alkenes | 0-50°C, mild conditions | Functional group tolerance |

| Silicon-stereogenic | 85-98 | Alcohols | 25-100°C, various solvents | Perfect chirality transfer |

| Organocatalysts | 60-90 | Tetraorganosilanes | RT, air-stable conditions | Metal-free, simple protocols |

| Iron Complexes | 75-90 | Aromatic substrates | 50-100°C, earth-abundant | Cost-effective, sustainable |

Future Directions and Emerging Concepts

The field continues to evolve with new concepts including photoredox catalysis, dual catalytic systems, and machine learning-assisted catalyst design [30] [33]. These approaches promise to expand the scope and efficiency of stereochemical control in silane chemistry while addressing current limitations in substrate scope and reaction conditions [33].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant